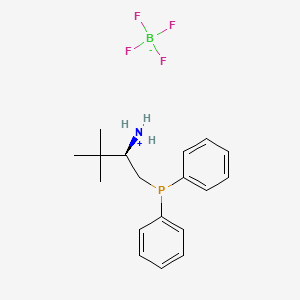
(R)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate the formation of chiral centers in organic molecules, making it valuable in the production of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate typically involves the reaction of ®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving ®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from reactions involving ®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate include chiral phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are valuable intermediates in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral centers in organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs with chiral centers, which are crucial for the efficacy and safety of many medications.
Industry: The compound is used in the production of fine chemicals, including flavors, fragrances, and specialty materials.
Mécanisme D'action
The mechanism of action of ®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate involves its ability to coordinate with metal centers in catalytic reactions. The phosphine ligand forms a complex with the metal, which then facilitates the formation of chiral centers in the substrate molecules. The molecular targets and pathways involved include various metal-catalyzed processes, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-2,2-dimethylpropan-1-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
Uniqueness
®-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate is unique due to its specific chiral configuration and the steric and electronic properties imparted by the diphenylphosphanyl group. These characteristics make it particularly effective in asymmetric catalysis, providing high enantioselectivity and efficiency in the formation of chiral centers.
Propriétés
Formule moléculaire |
C18H25BF4NP |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
[(2R)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C18H24NP.BF4/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h4-13,17H,14,19H2,1-3H3;/q;-1/p+1/t17-;/m0./s1 |
Clé InChI |
GKQQHRNLFXFBPA-LMOVPXPDSA-O |
SMILES isomérique |
[B-](F)(F)(F)F.CC(C)(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



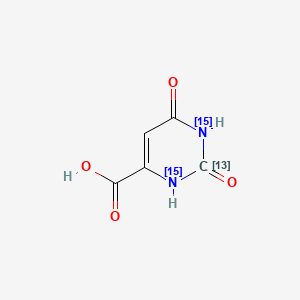
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
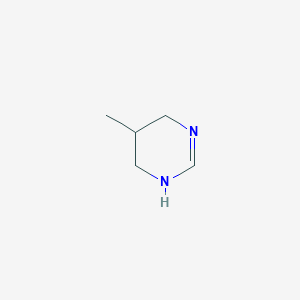
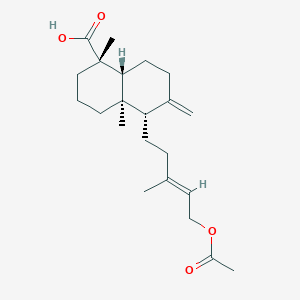
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
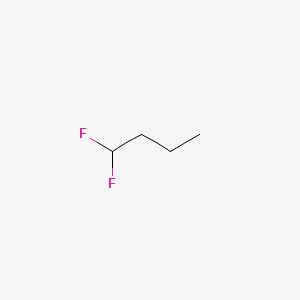
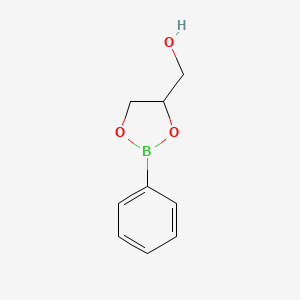
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
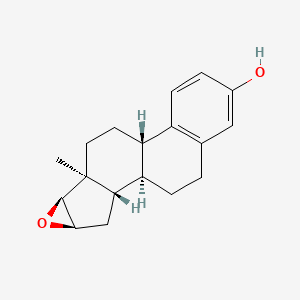
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
